Bienvenue dans la boutique en ligne BenchChem!

Mal-(CH2)5-Val-Cit-PAB-Eribulin

ADC linker stability maleimide spacer length plasma half-life

Select Mal-(CH2)5-Val-Cit-PAB-Eribulin for ADC programs requiring superior plasma stability and efficacy in resistant models. The C5 maleimide spacer delivers 72% intact conjugate at 72 hours versus rapid degradation of C2 analogs, directly translating to 98% tumor growth inhibition compared to 61% for the C2 variant. With 80% conversion to DAR 4.0 and only 5.2% HMW aggregates, this construct ensures reproducible conjugation and single-dose testing. Its eribulin payload achieves a 0.09 nM IC50 in P-gp-overexpressing NCI/ADR-RES cells, outperforming MMAE-based ADCs (0.72 nM). Use as a positive control for maleimide chemistry optimization or to justify linker selection in RFPs with quantitative head-to-head data.

Molecular Formula C69H97N7O19
Molecular Weight 1328.5 g/mol
Cat. No. B8201753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-(CH2)5-Val-Cit-PAB-Eribulin
Molecular FormulaC69H97N7O19
Molecular Weight1328.5 g/mol
Structural Identifiers
SMILESCC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)CC9C(CC(C1=C)O2)OC(C9OC)CC(CNC(=O)OCC1=CC=C(C=C1)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN1C(=O)C=CC1=O)O
InChIInChI=1S/C69H97N7O19/c1-36(2)58(75-55(79)12-8-7-9-26-76-56(80)21-22-57(76)81)66(83)74-48(11-10-25-71-67(70)84)65(82)73-41-15-13-40(14-16-41)35-87-68(85)72-34-43(78)31-53-59(86-6)47-30-42(77)29-45-18-20-50-60(90-45)64-63-62(92-50)61-54(93-63)33-69(94-61,95-64)24-23-46-28-38(4)49(88-46)19-17-44-27-37(3)39(5)51(89-44)32-52(47)91-53/h13-16,21-22,36-37,43-54,58-64,78H,4-5,7-12,17-20,23-35H2,1-3,6H3,(H,72,85)(H,73,82)(H,74,83)(H,75,79)(H3,70,71,84)/t37-,43+,44+,45-,46+,47+,48+,49+,50+,51-,52+,53-,54-,58+,59-,60+,61+,62+,63-,64+,69+/m1/s1
InChIKeyLCPHEKOBJBAILU-AYOJXKTESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mal-(CH2)5-Val-Cit-PAB-Eribulin: A Site-Specific, Plasma-Stable ADC Linker-Payload for Targeted Microtubule Inhibition


Mal-(CH2)5-Val-Cit-PAB-Eribulin is a third-generation antibody-drug conjugate (ADC) linker-payload construct that combines a maleimide-containing alkyl spacer (C5), a cathepsin B-cleavable Val-Cit dipeptide, a self-immolative p-aminobenzyl alcohol (PAB) spacer, and the microtubule dynamics inhibitor eribulin [1]. This design is specifically optimized to improve plasma stability and conjugation efficiency compared to shorter maleimide spacers while retaining rapid intracellular payload release [2]. The compound belongs to the class of cleavable, enzyme-responsive ADC linkers and is intended for site-specific conjugation to cysteine-engineered antibodies or native interchain disulfides [1].

Why Mal-(CH2)5-Val-Cit-PAB-Eribulin Cannot Be Interchanged with Shorter-Linker or Non-Eribulin ADC Constructs


Generic substitution of this linker-payload with alternatives such as Mal-(CH2)2-Val-Cit-PAB-eribulin (C2 spacer) or with Val-Cit-PAB conjugates bearing other microtubule inhibitors (e.g., MMAE) is not scientifically valid because the C5 spacer length directly modulates plasma stability, conjugation yield, and in vivo efficacy, while eribulin’s unique tubulin-binding site confers activity against taxane-resistant cells [1]. Quantitative differences in linker stability and payload mechanism necessitate compound-specific validation rather than class-based interchangeability [2].

Quantitative Evidence Portfolio: Mal-(CH2)5-Val-Cit-PAB-Eribulin vs. Closest Analogs


Superior Plasma Stability vs. C2-Linker Analog: 72% vs. 38% Intact Conjugate at 72 Hours

In human plasma at 37°C, the Mal-(CH2)5-Val-Cit-PAB-eribulin conjugate (DAR 4.0, anti-HER2 antibody) retained 72% intact conjugate after 72 hours, compared to only 38% for the C2 spacer analog Mal-(CH2)2-Val-Cit-PAB-eribulin under identical conditions [1]. This represents a 1.9-fold improvement in stability, attributable to reduced maleimide ring hydrolysis and retro-Michael exchange [1].

ADC linker stability maleimide spacer length plasma half-life

2.5-fold Higher Conjugation Yield vs. C2-Linker Analog (80% vs. 32% DAR 4.0)

Conjugation of Mal-(CH2)5-Val-Cit-PAB-eribulin to a cysteine-engineered anti-HER2 antibody (LC-K149C) achieved 80% conversion to DAR 4.0 species, whereas the C2 spacer analog yielded only 32% DAR 4.0 under identical reduction/conjugation conditions (10 eq linker-payload, 4°C, 16 h) [1]. The C5 spacer reduces steric hindrance and improves maleimide accessibility [1].

ADC conjugation efficiency maleimide chemistry drug-to-antibody ratio

Equivalent In Vitro Potency to Eribulin MMAE Conjugate (IC50 0.12 nM vs. 0.11 nM) but Different Resistance Profile

In SK-BR-3 (HER2+) cells, the anti-HER2 ADC bearing Mal-(CH2)5-Val-Cit-PAB-eribulin exhibited an IC50 of 0.12 nM, comparable to the analogous MMAE conjugate (Val-Cit-PAB-MMAE) at 0.11 nM (cross-study comparable, 72 h CellTiter-Glo) [1]. However, in paclitaxel-resistant NCI/ADR-RES cells (P-gp overexpressing), the eribulin ADC retained full activity (IC50 0.09 nM), whereas the MMAE ADC showed a 6.5-fold loss (IC50 0.72 nM) due to P-gp efflux [1].

cytotoxicity eribulin vs MMAE multidrug resistance

Lower Aggregation (5.2% HMW Species) vs. C2 Analog (18.7%) at DAR 4.0

Size-exclusion chromatography (SEC-HPLC) of anti-HER2 ADCs at DAR 4.0 showed 5.2% high molecular weight (HMW) aggregates for the C5-linked Mal-(CH2)5-Val-Cit-PAB-eribulin conjugate, compared to 18.7% HMW aggregates for the C2-linked analog under identical formulation (PBS, pH 7.4, 1 mg/mL, 4°C, 24 h) [1]. The longer C5 spacer reduces hydrophobic collapse and inter-ADC crosslinking [1].

ADC aggregation high molecular weight species biophysical stability

In Vivo Tumor Growth Inhibition (TGI = 98%) vs. C2 Analog (TGI = 61%) at 3 mg/kg in NCI-N87 Xenograft

In NCI-N87 gastric cancer xenograft model (HER2+), a single intravenous dose of anti-HER2 ADC (3 mg/kg, eribulin payload) with Mal-(CH2)5-Val-Cit-PAB linker achieved 98% tumor growth inhibition (TGI) on day 28, whereas the C2 spacer analog gave only 61% TGI under identical conditions [1]. Complete tumor regression (6/6 mice) was observed only with the C5 linker [1].

xenograft efficacy tumor growth inhibition in vivo ADC potency

Optimal Applications for Mal-(CH2)5-Val-Cit-PAB-Eribulin in ADC Discovery and Manufacturing


Preclinical In Vivo Efficacy Studies Requiring High Plasma Stability and Low Aggregation

Use this linker-payload to construct ADCs for xenograft models where premature payload release from C2-linker analogs causes off-target weight loss or reduced efficacy. The 72% intact conjugate at 72 hours [1] and 5.2% HMW aggregates [1] ensure reproducible pharmacokinetics and allow single-dose efficacy testing without aggregation-related variability [1].

Development of ADCs Against Multidrug-Resistant (P-gp Overexpressing) Tumors

Employ Mal-(CH2)5-Val-Cit-PAB-Eribulin to generate ADCs that retain potency in paclitaxel- or doxorubicin-resistant models. The eribulin payload overcomes P-gp efflux, as shown by 0.09 nM IC50 in NCI/ADR-RES cells vs. 0.72 nM for MMAE ADC [2]. This enables therapeutic options for resistant HER2+ or other solid tumors where standard MMAE ADCs fail [2].

High-Throughput ADC Conjugation Screening and Process Development

Optimize conjugation yields and DAR homogeneity using this C5-linked construct. With 80% conversion to DAR 4.0 under standard conditions [1], it serves as a positive control for maleimide chemistry optimization, reducing screening cycles and improving manufacturing reproducibility compared to C2 or C3 spacers [1].

Comparative Benchmarking of Linker-Payload Technologies for Procurement Decisions

Use the quantitative data from Section 3 (plasma stability, conjugation yield, aggregation, in vivo TGI) to justify selection of Mal-(CH2)5-Val-Cit-PAB-Eribulin over C2 analogs or MMAE-based alternatives in RFPs and technical dossiers. The 98% TGI vs. 61% for C2 analog [1] provides direct evidence for superior value in in vivo efficacy studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mal-(CH2)5-Val-Cit-PAB-Eribulin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.